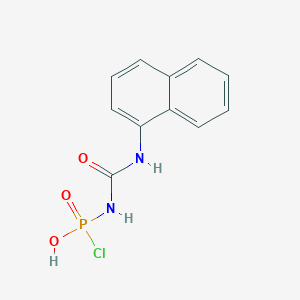
1,2-Propadiene-1,3-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Propadiene-1,3-dithione can be synthesized through flash vacuum pyrolysis of alkylthio substituted 1,2-dithiole-3-thiones. This process involves heating the precursor compounds to temperatures ranging from 800 to 1000°C, followed by isolation and characterization of the product in an argon matrix at 10K .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its specialized nature and limited demand. Most production is carried out in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propadiene-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1,2-Propadiene-1,3-dithione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,2-Propadiene-1,3-dithione involves its ability to participate in various chemical reactions due to its reactive double bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1,2-Propadiene-1,3-dione: Similar in structure but contains oxygen atoms instead of sulfur.
Allene (Propadiene): Similar backbone structure but lacks the sulfur atoms.
Uniqueness: 1,2-Propadiene-1,3-dithione is unique due to its sulfur-containing structure, which imparts different chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur’s reactivity is advantageous .
Eigenschaften
CAS-Nummer |
627-34-9 |
|---|---|
Molekularformel |
C3S2 |
Molekulargewicht |
100.17 g/mol |
InChI |
InChI=1S/C3S2/c4-2-1-3-5 |
InChI-Schlüssel |
RMCQREAPGZPWGK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=S)=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
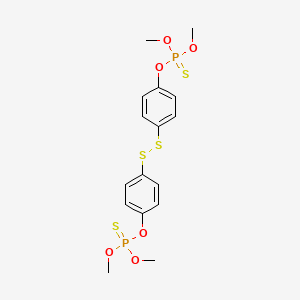
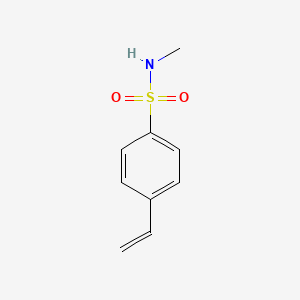
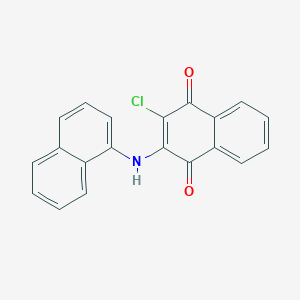
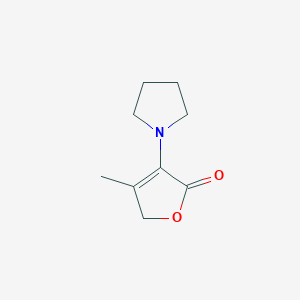
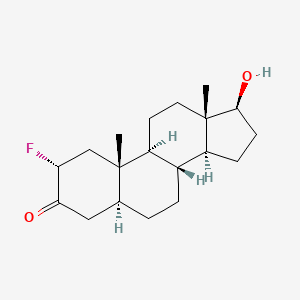
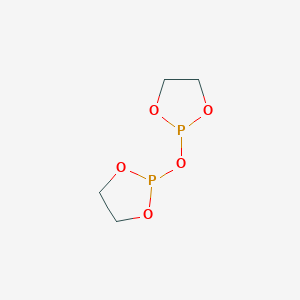
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)


